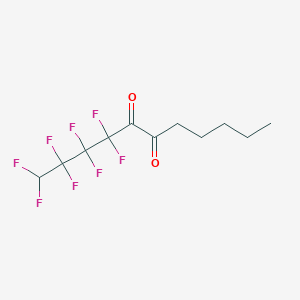
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is a fluorinated organic compound characterized by the presence of eight fluorine atoms and a diketone functional group. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione typically involves the fluorination of undecane derivatives. One common method is the direct fluorination of undecane-5,6-dione using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. Safety measures are critical due to the reactivity of fluorinating agents and the potential release of toxic by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione undergoes various chemical reactions, including:
Oxidation: The diketone group can be further oxidized to form carboxylic acids or perfluorinated carboxylates.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or alkanes.
Substitution: Fluorinated amines or thiols.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.
Medicine: Explored for use in imaging agents and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This results in a highly polarized molecule, which can interact with various molecular targets through dipole-dipole interactions and hydrogen bonding. The diketone group can form coordination complexes with metal ions, influencing catalytic processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-1,6-hexanediol: A fluorinated diol with similar stability and chemical resistance.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: A fluorinated alkane with an iodine substituent, used in organic synthesis.
1,1,2,2,3,3,4,4-Octafluorobutane: A shorter fluorinated alkane with similar properties.
Uniqueness
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is unique due to its diketone functional group, which imparts distinct reactivity compared to other fluorinated alkanes and diols. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
62679-64-5 |
|---|---|
Formule moléculaire |
C11H12F8O2 |
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octafluoroundecane-5,6-dione |
InChI |
InChI=1S/C11H12F8O2/c1-2-3-4-5-6(20)7(21)9(14,15)11(18,19)10(16,17)8(12)13/h8H,2-5H2,1H3 |
Clé InChI |
TVTVMVPFCQNAAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


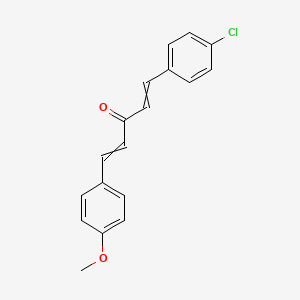
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
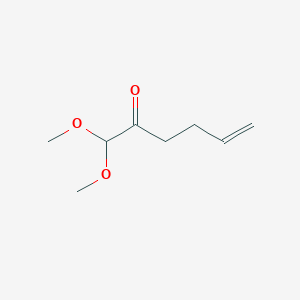

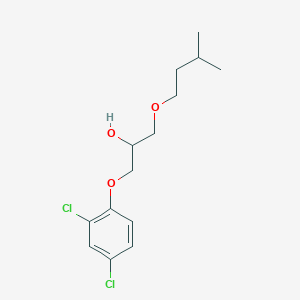
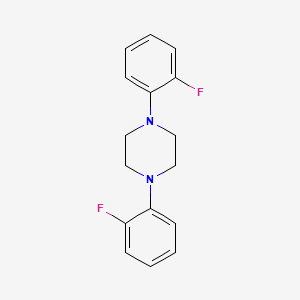
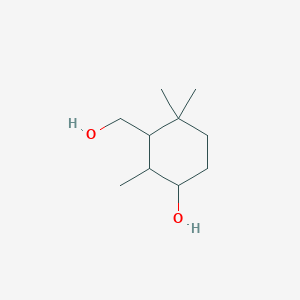
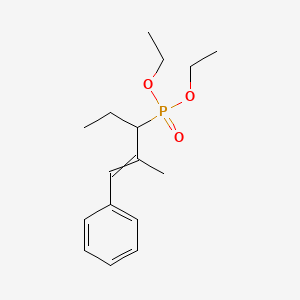
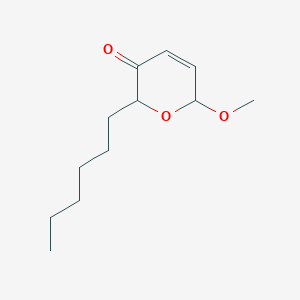
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

